2,2'-Diiodo-9,9'-spirobi[fluorene]
Description
2,2'-Diiodo-9,9'-spirobi[fluorene] (abbreviated as 2,2'-I₂-SBF) is a halogenated derivative of the spirobifluorene (SBF) core, a rigid polycyclic aromatic hydrocarbon with two fluorene units connected via a spiro carbon at the 9-position. The iodine substituents at the 2- and 2′-positions enhance its utility as a synthetic intermediate in materials science, particularly for constructing hole-transporting materials (HTMs) and luminescent compounds. Its spiro-conjugation disrupts π-orbital overlap, imparting unique electronic properties such as high thermal stability and isotropic charge transport .
Properties
IUPAC Name |
2,2'-diiodo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNGMPMRVYFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479623 | |
| Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790674-48-5 | |
| Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an organic solvent. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of 2,2’-Diiodo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Palladium-Catalyzed Coupling: Reagents like palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-Diiodo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets, leading to changes in their activity. The iodine atoms play a crucial role in modulating the electronic properties of the compound, which in turn affects its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Halogenated SBF Derivatives :
- 2-Bromo-9,9′-spirobi[fluorene] : A widely used intermediate for cross-coupling reactions. Its bromine substituent offers moderate reactivity in Suzuki-Miyaura couplings, but iodine in 2,2'-I₂-SBF provides superior leaving-group ability for nucleophilic substitutions or Ullmann-type couplings .
- 2-Chloro-9,9′-spirobi[fluorene] : Synthesized via palladium-catalyzed reactions, this derivative is less reactive than bromo- or iodo-analogs but serves as a cost-effective alternative in OLED materials .
Heteroaryl-Substituted SBFs: Compounds like 2,2′-di(benzo[h]quinol-2-yl)-SBF and 2-(4-phenylquinol-2-yl)-SBF exhibit tailored optoelectronic properties. Unlike 2,2'-I₂-SBF, these derivatives are directly used as emitters in OLEDs, leveraging extended π-conjugation for improved photoluminescence quantum yields (PLQYs) .
Functionalized HTMs :
- Spiro-OMeTAD : The benchmark HTM for perovskite solar cells (PSCs), featuring methoxy groups. Its synthesis requires complex purification, whereas 2,2'-I₂-SBF-derived HTMs (e.g., SF-MPA-MCz ) simplify synthesis while maintaining high glass transition temperatures (>150°C) and hole mobility .
- Spiro-carbazole : Replaces methoxy groups with carbazole, achieving a higher Tg (196°C) and PSC efficiency (22.01% vs. Spiro-OMeTAD’s 21.12%) .
Thermal and Electronic Properties
| Compound | Substituents | Tg (°C) | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|---|
| 2,2'-I₂-SBF | Iodo | N/A | N/A | N/A | HTM Intermediate |
| Spiro-OMeTAD | Methoxy | ~125 | -5.0 | -2.2 | PSCs |
| SF-MPA-MCz | Carbazole | >150 | -5.2 | -2.4 | PSCs |
| 2-Bromo-SBF | Bromo | >200 | -5.1 | -2.3 | OLED Intermediate |
| 2-(Benzo[h]quinol-2-yl)-SBF | Benzoquinoline | N/A | -5.4 | -2.8 | OLED Emitter |
Key Observations :
Optoelectronic Performance
Luminescence :
- AIE-Active SBFs : Derivatives with tetraphenylethylene (TPE) cores show aggregation-induced emission (AIE), with solid-state PLQYs >80% vs. <5% in solution .
- TADF Emitters: SBF-based thermally activated delayed fluorescence (TADF) materials, such as M64, achieve near-infrared (NIR) emission with external quantum efficiencies (EQEs) up to 13.43% in non-doped OLEDs .
Biological Activity
2,2'-Diiodo-9,9'-spirobi[fluorene] is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
2,2'-Diiodo-9,9'-spirobi[fluorene] is characterized by its spirobifluorene backbone with two iodine substituents at the 2,2' positions. This structural configuration contributes to its electronic properties and reactivity.
The biological activity of 2,2'-diiodo-9,9'-spirobi[fluorene] is largely attributed to its interaction with various biomolecules. The presence of iodine atoms enhances the compound's lipophilicity and potential for binding to cellular targets.
- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, influencing signal transduction pathways.
- Apoptosis Induction : Similar compounds have been shown to enhance mitochondrial apoptosis pathways, suggesting a potential role in cancer therapy by promoting programmed cell death in tumor cells .
Antitumor Activity
Research has indicated that halogenated compounds can exhibit significant antitumor properties. For example:
Cytotoxicity Studies
Cytotoxicity assays have been performed on various halogenated derivatives:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Fluoride Derivative | 0.72 ± 0.08 | HeLa |
| Chloride Derivative | Higher than Fluoride | HeLa |
| Bromide Derivative | Lowest Activity | HeLa |
These results indicate that the electronegativity of halogen substituents plays a crucial role in determining the cytotoxic effects on cancer cells .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 2,2'-diiodo-9,9'-spirobi[fluorene] remains underexplored. However, similar compounds have demonstrated favorable absorption and distribution characteristics due to their lipophilic nature. Understanding these properties is essential for evaluating the compound's therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
